Source: * Leu-enkephalin: A naturally occurring pentapeptide found in the brain and pituitary gland, involved in pain perception, reward, and mood regulation.
Dynorphin A: A potent endogenous opioid peptide, primarily found in the central nervous system, implicated in pain processing, stress response, and addiction.* Rimorphin:* A naturally occurring tridecapeptide found in the posterior pituitary gland, sharing the initial hexapeptide sequence with dynorphin and Leu-enkephalin. [ [], [] ]
Tyr-gly-gly-phe-leu-arg, also known as a specific pentapeptide, is a sequence of amino acids that includes tyrosine, glycine, phenylalanine, leucine, and arginine. This compound is of interest in various fields, including biochemistry and pharmacology, due to its potential biological activities and applications.
Source: This peptide can be synthesized in laboratories using solid-phase peptide synthesis or extracted from biological sources where similar sequences may occur.
Classification: Tyr-gly-gly-phe-leu-arg belongs to the class of peptides, which are short chains of amino acids linked by peptide bonds. It is specifically classified as a bioactive peptide due to its potential physiological effects.
The molecular structure of Tyr-gly-gly-phe-leu-arg can be represented as follows:
The mechanism of action of Tyr-gly-gly-phe-leu-arg can involve:
Research has indicated that certain peptides can exhibit neuroprotective effects or influence metabolic processes through their interactions with receptors such as G-protein coupled receptors.
Tyr-Gly-Gly-Phe-Leu-Arg (YGGFLR) represents the N-terminal hexapeptide sequence of several endogenous opioid peptides, most notably dynorphin A(1-6). It belongs to the broader dynorphin family derived from the precursor protein prodynorphin, which generates biologically active peptides containing the characteristic N-terminal "opioid core" sequence Tyr-Gly-Gly-Phen (where "n" denotes variable C-terminal extensions) [1] [8]. This hexapeptide retains the conserved opioid motif (Tyr-Gly-Gly-Phe) observed in all major endogenous opioid peptide families (enkephalins, endorphins, dynorphins), but is distinguished by its unique C-terminal Leu-Arg extension that confers specific receptor-binding properties [4] [8].
The peptide’s position within larger dynorphin molecules reveals its functional significance:
Table 1: Comparative Sequence Analysis of Opioid Peptides
Peptide | Full Sequence | Source Precursor | Receptor Selectivity |
---|---|---|---|
Dynorphin A(1-6) | Tyr-Gly-Gly-Phe-Leu-Arg | Prodynorphin | κ-opioid (KOR) |
Leu-enkephalin | Tyr-Gly-Gly-Phe-Leu | Proenkephalin | δ-opioid (DOR) |
Met-enkephalin | Tyr-Gly-Gly-Phe-Met | Proenkephalin | δ/DOR, μ/MOR |
Dynorphin A(1-17) | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys | Prodynorphin | κ/KOR |
β-Endorphin | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys... | POMC | μ/MOR, δ/DOR |
YGGFLR serves as a proteolytic intermediate during the processing of dynorphin A (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln) and dynorphin B (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr) [1] [8]. Enzymatic cleavage at basic residue sites (Arg, Lys) by prohormone convertases generates this fragment alongside other bioactive peptides. Its stability in neural tissue suggests potential independent biological activity beyond serving merely as a metabolic intermediate [4] [8].
The hexapeptide’s structure contains critical determinants for opioid receptor interaction:
Table 2: Proteolytic Processing Generating YGGFLR
Precursor Protein | Cleavage Site | Resulting Fragments | Primary Tissue |
---|---|---|---|
Prodynorphin | Arg⁶ ↓ Arg⁷ | Dynorphin A(1-6) + Dynorphin A(7-17) | Brain, spinal cord |
Arg⁶ ↓ Arg⁷ (alternate) | Dynorphin A(1-6) + Other intermediates | Adrenal medulla | |
Proenkephalin | Not applicable | Minimal enkephalins lack C-terminal Arg | CNS, adrenal medulla |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0